![molecular formula C17H12N4OS2 B2569194 N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1798638-25-1](/img/structure/B2569194.png)

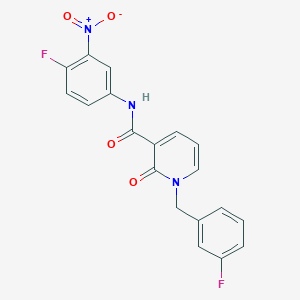

N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

- Synthesis and Characterization of Heterocyclic Derivatives :

- A study outlined the synthesis of a series of heterocyclic compounds, including derivatives of N-(4-phenylthiazol-2-yl)-2-(3-(pyridin-4-yl)-[1,2,4]triazolo[3,4- b][1,3,4]thiadiazol-6-yl)benzamide. These compounds were characterized through spectral studies such as 1H NMR, 13C NMR, FT–IR, and LC-MS, and their biological activities were evaluated against various bacteria and fungi (Patel & Patel, 2015).

- Crystal Structure Analysis :

- Research involving the synthesis and examination of thiadiazole derivatives by X-ray crystallography and NMR spectroscopy provided insights into the structural aspects. The study presented details about the crystal system, cell constants, and molecular packing stability of these compounds (Singh et al., 2014).

Chemical Reactivity and Synthesis Pathways

Several studies have focused on the reactivity and synthesis pathways involving similar heterocyclic structures, offering insights into the chemical behavior of these compounds:

- Chemical Reactivity and Derivatives Formation :

- A study highlighted the treatment of certain thiadiazolium salts with pyridine, leading to the formation of various derivatives. The chemical reactivity of these compounds, including their interaction with nitriles and carboxylic acids, was elaborated, indicating a range of possible reactions and product formations (Gewald et al., 1986).

- Synthesis Pathways and Structural Analysis :

- Investigations into the synthesis and characterization of various thiadiazol derivatives were conducted. The studies explored the molecular structure, synthesis pathways, and spectral analysis, providing detailed insights into the formation and stability of these compounds (Dani et al., 2013).

Applications in Materials Science

Research has also delved into the potential applications of similar compounds in material science, particularly focusing on their properties and potential uses:

- Electrochemical and Optical Properties :

- A study synthesized and analyzed the electrochemical and optical properties of copolymers containing benzotriazole and benzothiadiazole. The research aimed to explore the potential of these polymers in applications like electrochromics and organic solar cells, highlighting their electronic transition, stability, and performance in devices (Karakus et al., 2012).

Mechanism of Action

Target of Action

Similar compounds based on the benzo[c][1,2,5]thiadiazole (btz) motif have been extensively researched for use in photovoltaics or as fluorescent sensors .

Mode of Action

The mode of action of N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide involves an intramolecular charge transfer mechanism during light absorption, with electron density transferring from the aryl donor groups to the particle orbital localized on the BTZ group .

Biochemical Pathways

Compounds based on the btz motif have been used as potential visible-light organophotocatalysts .

Result of Action

Similar compounds have been used in photovoltaics and as fluorescent sensors .

Action Environment

The use of similar compounds as organophotocatalysts has been researched in the context of environmentally sustainable chemistry .

properties

IUPAC Name |

N-[(5-thiophen-3-ylpyridin-3-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N4OS2/c22-17(12-1-2-15-16(6-12)21-24-20-15)19-8-11-5-14(9-18-7-11)13-3-4-23-10-13/h1-7,9-10H,8H2,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOGZURXICRXKMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NSN=C2C=C1C(=O)NCC3=CC(=CN=C3)C4=CSC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-[(3-methylphenyl)amino]prop-2-enenitrile](/img/structure/B2569113.png)

![3-[(4-fluorobenzyl)oxy]-N'-[(E)-(4-fluorophenyl)methylidene]-2-thiophenecarbohydrazide](/img/structure/B2569114.png)

![N-(3-methylbutan-2-yl)thieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2569116.png)

![Bis((1H-benzo[D][1,2,3]triazol-1-YL)methyl)amine](/img/structure/B2569117.png)

![1-(7-Ethyl-2,6-dioxa-9-azaspiro[4.5]decan-9-yl)prop-2-en-1-one](/img/structure/B2569119.png)

![2-[7-(azepan-1-ylsulfonyl)-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2569120.png)

![1-(4-methoxyphenyl)-N-(3-{[4-(3-methylphenyl)piperazin-1-yl]carbonyl}phenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2569125.png)

![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide](/img/structure/B2569130.png)

![Tert-butyl 4-amino-3,4-dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-1'-carboxylate](/img/structure/B2569133.png)

![5-chloro-2-(methylsulfanyl)-N-[4-(3-oxopiperazin-1-yl)phenyl]pyrimidine-4-carboxamide](/img/structure/B2569134.png)